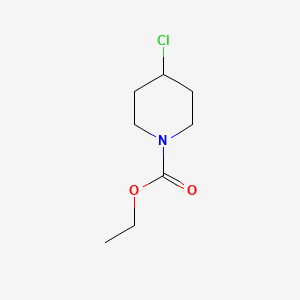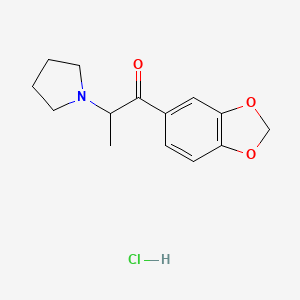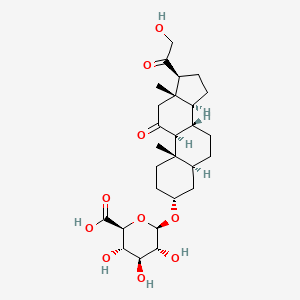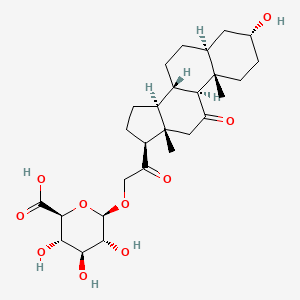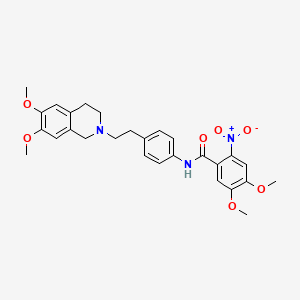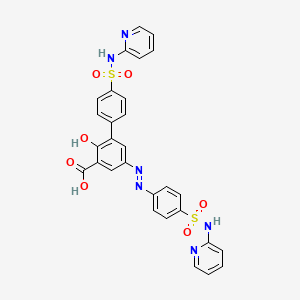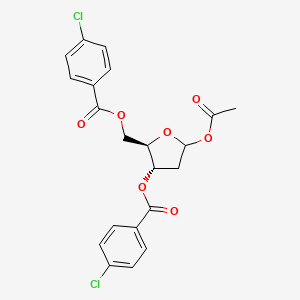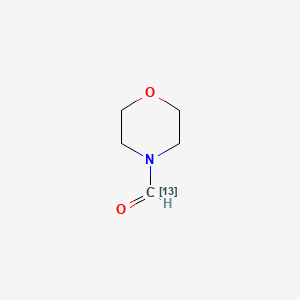
Acetyl Citalopram Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl Citalopram Oxalate is a derivative of the well-known antidepressant drug, escitalopram oxalate. Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is a modified form of escitalopram, designed to enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Citalopram Oxalate involves several steps, starting from the intermediate S-diol. The process typically includes the following steps :
Dissolution and Neutralization: D-toluoyl tartrate of S-diol is dissolved in water, and sodium hydroxide is used for neutralization to obtain free S-diol.
Ring Closure Reaction: The temperature is controlled between 0 to 10°C, and paratoluensulfonyl chloride is added. An inorganic alkaline solution is then dripped, and the ring closure reaction is carried out for 2 to 4 hours.
pH Regulation and Extraction: After the reaction, the pH is adjusted to 12 to 13, followed by extraction, water washing, and liquid separation.
Salt Formation: Oxalic acid is added for salt formation, followed by temperature reduction, filtering, and drying to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yields and minimal byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetyl Citalopram Oxalate has a wide range of scientific research applications, including :
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its antidepressant and anxiolytic effects, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of Acetyl Citalopram Oxalate is similar to that of escitalopram. It primarily works by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: A racemic mixture of R- and S-enantiomers, less potent than escitalopram.
Escitalopram: The S-enantiomer of citalopram, more potent and selective.
Fluoxetine: Another SSRI, known for its longer half-life and different side effect profile.
Sertraline: An SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
Acetyl Citalopram Oxalate is unique due to its modified structure, which may offer enhanced pharmacological properties compared to its parent compound, escitalopram. This modification can potentially lead to improved efficacy, reduced side effects, and better patient compliance.
Eigenschaften
IUPAC Name |
1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKLHBUGFZIUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
